
(Bis(dimethylamino)methylene)dimethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(dimethylamino)methylene)dimethylthiourea is an organic compound with the molecular formula C8H18N4S It is known for its unique structure, which includes two dimethylamino groups and a methylene bridge connected to a dimethylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(dimethylamino)methylene)dimethylthiourea typically involves the reaction of dimethylamine with formaldehyde and thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (CH}_3\text{)}_2\text{NH} + \text{CH}_2\text{O} + \text{CS(NH}_2\text{)}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(dimethylamino)methylene)dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
(Bis(dimethylamino)methylene)dimethylthiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Bis(dimethylamino)methylene)dimethylthiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile reagent in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylamino)methane: Similar in structure but lacks the thiourea moiety.
Dimethylthiourea: Contains the thiourea group but lacks the dimethylamino and methylene bridge.
Tetramethylthiourea: Similar to dimethylthiourea but with additional methyl groups.
Uniqueness
(Bis(dimethylamino)methylene)dimethylthiourea is unique due to its combination of dimethylamino groups, methylene bridge, and thiourea moiety. This unique structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
34619-07-3 |
|---|---|
Formule moléculaire |
C8H18N4S |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
3-[bis(dimethylamino)methylidene]-1,1-dimethylthiourea |
InChI |
InChI=1S/C8H18N4S/c1-10(2)7(11(3)4)9-8(13)12(5)6/h1-6H3 |
Clé InChI |
GGNRRWRAKZQSKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC(=S)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


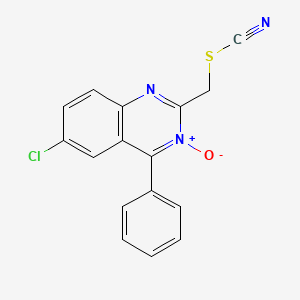

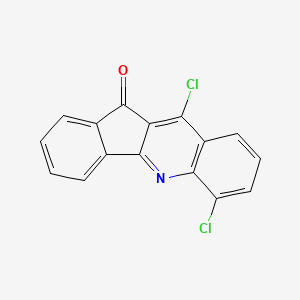
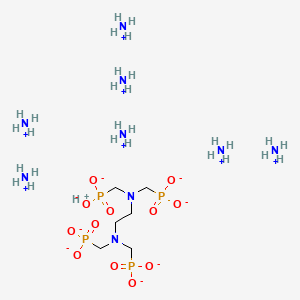
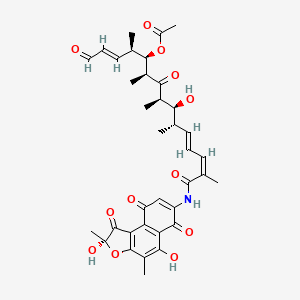

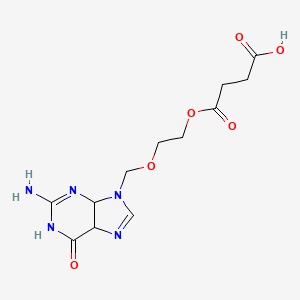
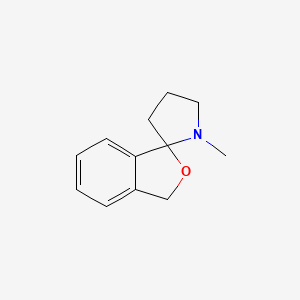

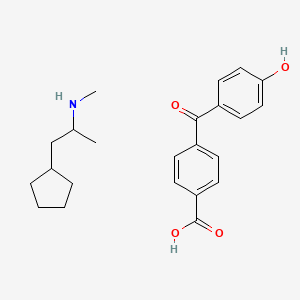
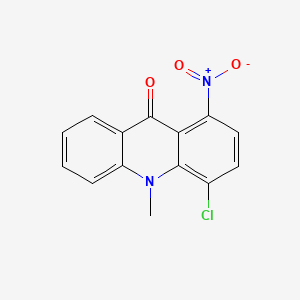
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
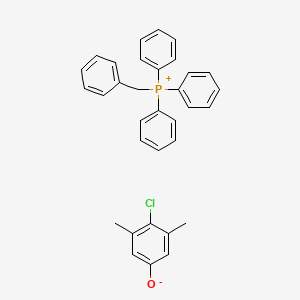
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
